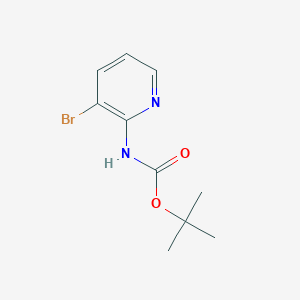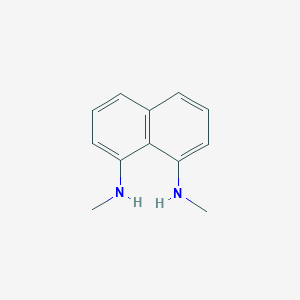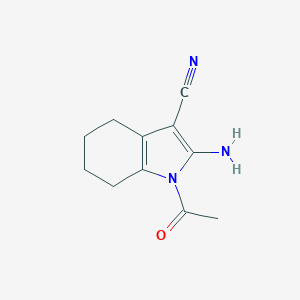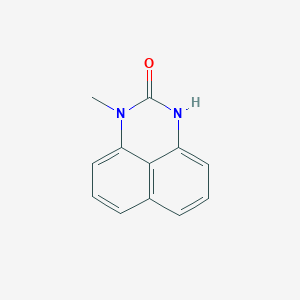
tert-Butyl (3-bromopyridin-2-yl)carbamate
概要
説明
“tert-Butyl (3-bromopyridin-2-yl)carbamate” is a chemical compound with the molecular formula C10H13BrN2O2 . It is a derivative of carbamate and pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom and a carbamate group . The carbamate group is further substituted with a tert-butyl group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 273.13 . It is a solid at room temperature .科学的研究の応用
Crystallographic Studies
tert-Butyl (3-bromopyridin-2-yl)carbamate has been utilized in crystallographic studies to understand molecular interactions. For instance, its derivatives have been analyzed through single crystal X-ray diffraction to explore the nature of hydrogen bonds and other interactions, contributing to the understanding of molecular assembly and crystal packing. Such studies highlight the importance of hydrogen bonds and halogen bonds in forming three-dimensional structures in crystals (Das et al., 2016).
Synthesis of Natural Products and Intermediates
This compound also plays a crucial role in the synthesis of natural products and intermediates. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine. Jaspine B has been isolated from various sponges and shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, this compound derivatives are utilized for synthesizing complex molecules. For instance, a synthetic method for a key intermediate used in biologically active compounds, such as omisertinib (AZD9291), was developed using tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate. This showcases the compound's role in developing treatments for various diseases (Zhao et al., 2017).
Photocatalysis
The compound has also found applications in photocatalysis. For example, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, was reported. This approach opens up new pathways for assembling a range of compounds under mild conditions, thereby broadening the applications of photocatalyzed protocols (Wang et al., 2022).
Safety and Hazards
作用機序
Mode of Action
The exact mode of action of Tert-Butyl (3-bromopyridin-2-yl)carbamate is currently unknown due to the lack of specific studies on this compound . Generally, compounds like this can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding. The specific interaction depends on the structure of the compound and the target molecule.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
特性
IUPAC Name |
tert-butyl N-(3-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXWTADXOAAMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599346 | |
| Record name | tert-Butyl (3-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149489-04-3 | |
| Record name | tert-Butyl (3-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)
![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)




![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)
